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Compound of Interest

1-Methyl-4-phenoxy-1H-indazol-3-
Compound Name:

amine
CAS No.: 1000018-07-4
Cat. No.: B1328577

Get Quote

Executive Summary & Compound Significance

1-Methyl-4-phenoxy-1H-indazol-3-amine is a critical pharmacophore intermediate used in the
synthesis of type Il tyrosine kinase inhibitors. The 3-amino-indazole scaffold serves as an ATP-
mimetic hinge binder, while the 4-phenoxy substitution provides a vector for extending into the
hydrophobic back-pocket of the kinase domain.

Accurate spectroscopic characterization of this intermediate is essential for validating
regiochemistry (N1-methyl vs. N2-methyl isomers) and ensuring purity prior to subsequent
coupling reactions (e.g., urea formation or amide coupling).

Chemical Identity[1][2][3][4]

e |IUPAC Name: 1-Methyl-4-phenoxy-1H-indazol-3-amine[1]
e CAS Number: 1000018-07-4[1]

e Molecular Formula: C

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1328577#bc-rfq
https://www.benchchem.com/product/b1328577/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-methyl-4-phenoxy-1h-indazol-3-amine
https://www.benchchem.com/product/b1328577/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-methyl-4-phenoxy-1h-indazol-3-amine
https://www.amerigoscientific.com/1-methyl-4-phenoxy-1h-indazol-3-amine-item-98761.html
https://www.amerigoscientific.com/1-methyl-4-phenoxy-1h-indazol-3-amine-item-98761.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

H
N
O[1]

e Molecular Weight: 239.28 g/mol

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the synthesis, as impurities (e.g.,
regiomeric N2-methyl byproducts) often complicate the spectra.

The standard industrial preparation involves the nucleophilic aromatic substitution (

) of 2-fluoro-6-phenoxybenzonitrile with methylhydrazine. This reaction proceeds via a cascade
sequence:

o Displacement: Methylhydrazine attacks the fluorine at C2.
e Cyclization: The hydrazine nitrogen attacks the nitrile carbon.

e Tautomerization: Formation of the stable 3-amino-indazole.

Synthesis Pathway Diagram|[6]

2-Fluoro-6-phenoxybenzonitrile 1-Methyl-4-phenoxy-1H-indazol-3-amine

(Precursor) SNAr (120°C, DMSO) w (Target)
\ Hydrazinyl Intermediate
’/—y (Transient) Regio-error (Minor)
Methylhydrazine \» 2-Methyl Isomer

(Reagent) (Minor Impurity)

Click to download full resolution via product page

Figure 1: Synthetic route to the target indazole. The regioselectivity is driven by the steric bulk
of the phenoxy group and the nucleophilicity of the methylhydrazine.

Experimental Protocol: Characterization
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The following protocol ensures high-fidelity data acquisition, minimizing solvent effects that can
shift exchangeable protons (NH

).
Sample Preparation[2][4][6]

e Solvent: DMSO-
(99.9% D) is preferred over CDCI
due to the poor solubility of the amino-indazole in chloroform and to prevent aggregation.

o Concentration: 10 mg of sample in 0.6 mL solvent.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters

e Frequency: 400 MHz or higher (
H), 100 MHz (
C).

o Temperature: 298 K (25°C).

e Pulse Sequence: Standard 1D zg30 (

H), zgpg30 (

C with proton decoupling).

Spectroscopic Data Analysis[1]
H NMR Data (400 MHz, DMSO-)

The proton spectrum is characterized by three distinct regions: the aliphatic methyl group, the
exchangeable amine protons, and the aromatic region containing both the indazole and
phenoxy protons.
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Key Diagnostic Feature: The H-5 proton of the indazole ring appears as a doublet but is
significantly shielded (shifted upfield) compared to a standard indazole due to the electron-
donating resonance effect of the ortho-phenoxy group.
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C NMR Data (100 MHz, DMSO-)

The carbon spectrum confirms the presence of the ether linkage and the aminopyrazole core.
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Structural Assighment Workflow (Logic Diagram)

To validate the structure against potential isomers (e.g., N2-methyl), use the following HMBC

(Heteronuclear Multiple Bond Correlation) logic.
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Figure 2: HMBC correlation logic for distinguishing N1-methyl (target) from N2-methyl
(impurity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 1-Methyl-4-phenoxy-1H-indazol-3-amine - Amerigo Scientific [amerigoscientific.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-
Methyl-4-phenoxy-1H-indazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328577/docs#technical-guide-spectroscopic-
characterization-of-1-methyl-4-phenoxy-1h-indazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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